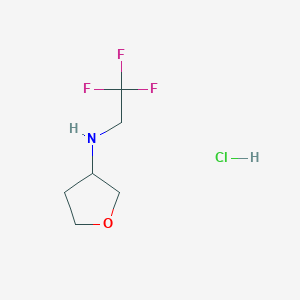
N-(2,2,2-trifluoroethyl)oxolan-3-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,2,2-trifluoroethyl)oxolan-3-amine hydrochloride: is a chemical compound with the molecular formula C6H11ClF3NO and a molecular weight of 205.61 g/mol . This compound is known for its unique structure, which includes a trifluoroethyl group and an oxolane ring, making it a subject of interest in various scientific research fields .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2,2-trifluoroethyl)oxolan-3-amine hydrochloride typically involves the reaction of oxolane derivatives with trifluoroethylamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity . The process often includes steps such as purification and crystallization to obtain the hydrochloride salt form of the compound .
化学反应分析
Types of Reactions: N-(2,2,2-trifluoroethyl)oxolan-3-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products may include substituted oxolane derivatives.
Oxidation Reactions: Oxidized products may include oxolane ketones or aldehydes.
Reduction Reactions: Reduced products may include oxolane alcohols.
科学研究应用
N-(2,2,2-trifluoroethyl)oxolan-3-amine hydrochloride has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(2,2,2-trifluoroethyl)oxolan-3-amine hydrochloride involves its interaction with specific molecular targets and pathways . The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins . This interaction can lead to various biological effects, depending on the specific target and pathway involved .
相似化合物的比较
Comparison: N-(2,2,2-trifluoroethyl)oxolan-3-amine hydrochloride is unique due to its oxolane ring structure, which distinguishes it from other trifluoroethyl-containing compounds . This structural feature can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications .
生物活性
N-(2,2,2-trifluoroethyl)oxolan-3-amine hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a trifluoroethyl group that enhances its lipophilicity and metabolic stability. The oxolane (tetrahydrofuran) structure contributes to its ability to interact with various biological targets. The presence of the hydrochloride salt form increases solubility in aqueous environments, making it suitable for biological assays.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The trifluoroethyl group may influence binding affinity and selectivity towards target proteins. Preliminary studies suggest that it may act as an inhibitor for certain kinases involved in cancer progression.
In Vitro Studies
-
Cytotoxicity :
- In vitro assays have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- These values indicate that the compound has a potent effect on these cell lines, suggesting its potential as an anticancer agent.
- VEGFR-2 Inhibition :
Pharmacokinetics
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of this compound indicates favorable characteristics for drug development:
- Absorption : High solubility due to the hydrochloride form.
- Distribution : Enhanced by the lipophilic trifluoroethyl group.
- Metabolism : Potentially stable against metabolic degradation due to structural modifications.
- Excretion : Requires further investigation to determine pathways.
- Toxicity : Initial studies suggest a selective toxicity profile with higher selectivity indices against normal cell lines compared to cancerous ones .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | IC50 against HepG2 | IC50 against MCF-7 | VEGFR-2 Inhibition |
|---|---|---|---|
| N-(2,2,2-trifluoroethyl)oxolan-3-amine HCl | 21.00 µM | 26.10 µM | 65 nM |
| N-(2-fluoroethyl)oxolan-3-amine | TBD | TBD | TBD |
| N-(difluoroethyl)oxolan-3-amine | TBD | TBD | TBD |
Note: TBD = To Be Determined; further studies are needed for comparative analysis.
Case Studies
- Study on Cancer Cell Lines :
- VEGFR-2 Binding Affinity :
属性
IUPAC Name |
N-(2,2,2-trifluoroethyl)oxolan-3-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO.ClH/c7-6(8,9)4-10-5-1-2-11-3-5;/h5,10H,1-4H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHIXUNRQKVMFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1NCC(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














